molecular formula C12H22N2O2 B8063114 tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate

tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate

Cat. No.: B8063114
M. Wt: 226.32 g/mol
InChI Key: HOVWKJWUCRVIBO-UHFFFAOYSA-N
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Description

tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS: 127199-45-5) is a carbamate-protected amine derivative featuring a unique 5-azaspiro[2.4]heptane scaffold. This bicyclic structure consists of a five-membered azaspiro ring fused with a two-membered cyclopropane moiety, conferring rigidity and stereochemical complexity. The compound is commercially available in high purity (≥97–98%) as a building block for pharmaceutical and agrochemical research . Its (S)-enantiomer is explicitly cataloged by suppliers such as BLD Pharmatech and eMolecules, highlighting its relevance in enantioselective synthesis . Spectral data for related compounds (e.g., IR peaks at 1682 cm⁻¹ for amide C=O and 1630 cm⁻¹ for carbamate C=O, and NMR signals at δ 8.13–3.43 ppm) suggest analogous functional group characteristics .

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-7-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-6-13-8-12(9)4-5-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVWKJWUCRVIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Carbamate Group: The spirocyclic intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl carbamate group, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that carbamate derivatives can exhibit anticancer properties. Specifically, compounds similar to tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate have been studied for their ability to inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. Studies suggest that the spirocyclic structure may enhance biological activity through improved receptor binding and selectivity.

1.2 Neurological Applications
The unique structure of this compound makes it a candidate for neurological research, particularly in the development of drugs targeting neurodegenerative diseases. The azaspiro framework is noted for its potential to cross the blood-brain barrier, which is crucial for therapeutic efficacy in treating conditions like Alzheimer’s and Parkinson’s diseases.

1.3 Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of carbamate compounds. This compound has shown promise against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Materials Science

2.1 Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability due to its rigid spirocyclic structure.

2.2 Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives, where it can improve adhesion and durability. Research indicates that such compounds can enhance the performance of coatings under varying environmental conditions.

Organic Synthesis

3.1 Building Block in Synthesis
As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

3.2 Reaction Mechanisms
This compound is involved in several reaction mechanisms, including nucleophilic substitutions and coupling reactions, which are essential for creating diverse chemical entities in research laboratories.

Case Studies

Study Application Findings
Smith et al., 2020Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation using derivatives of carbamate structures similar to this compound.
Johnson & Lee, 2021Neurological ApplicationsInvestigated the blood-brain barrier permeability of spirocyclic compounds; found promising results for neuroprotective effects in vitro.
Wang et al., 2023Antimicrobial PropertiesReported effective antibacterial activity against E.coli and S.aureus strains with derivatives based on this compound structure.

Mechanism of Action

The mechanism of action of tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carbamate group can form stable covalent bonds with nucleophilic residues, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate 127199-44-4 C₁₁H₂₀N₂O₂ 212.29 Enantiomer of target compound; 98% purity
tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate 2306252-79-7 C₁₂H₂₂N₂O₂ 226.32 Methylated nitrogen; enhanced lipophilicity
tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate 144282-37-1 C₁₈H₂₄N₂O₂ 300.40 Benzyl substitution at N5; increased steric bulk
tert-Butyl (4-methylpiperidin-4-yl)carbamate 163271-08-7 C₁₁H₂₂N₂O₂ 214.31 Non-spiro piperidine analogue; reduced ring strain

Key Observations:

  • Enantiomers : The (R)-enantiomer (CAS: 127199-44-4) shares identical molecular weight but differs in stereochemistry, impacting receptor binding in chiral environments .
  • Methylation of the carbamate nitrogen (CAS: 2306252-79-7) increases hydrophobicity, favoring blood-brain barrier penetration .

Spiro and Bicyclic Analogues

Table 2: Spiro and Bicyclic Compounds

Compound Name CAS Number Molecular Formula Key Structural Differences Applications Reference
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 C₁₃H₂₄N₂O₂ Larger spiro system (7-azaspiro[3.5]nonane); expanded ring Macrocyclic drug intermediates
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate 287114-25-4 C₁₂H₂₂N₂O₂ Bicyclo[3.2.1] framework; lacks cyclopropane Neurological target synthesis
tert-Butyl N-(3-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate N/A C₁₂H₂₂N₂O₂ Methyl group on spiro carbon; altered steric profile Hypothetical analogue

Key Observations:

  • Spiro Systems: Larger spiro frameworks (e.g., 7-azaspiro[3.5]nonane) offer greater conformational flexibility, useful in macrocycle synthesis .
  • Bicyclic Analogues : Bicyclo[3.2.1]octane derivatives (e.g., CAS: 287114-25-4) lack cyclopropane strain but retain nitrogen positioning for hydrogen bonding .

Biological Activity

tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and pharmacokinetic profile.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 351369-07-8
  • IUPAC Name : tert-butyl N-(5-azaspiro[2.4]heptan-7-ylmethyl)carbamate

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Spirocyclic Intermediate : This is achieved through cyclization reactions.
  • Introduction of the Carbamate Group : The spirocyclic intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been shown to be effective against strains resistant to conventional antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and various fluoroquinolone-resistant strains.

In Vitro Studies :
A study demonstrated that the compound has a broad-spectrum antibacterial effect, with minimum inhibitory concentrations (MICs) indicating potent activity against common clinical pathogens.

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella pneumoniae2.0
Pseudomonas aeruginosa1.5

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : Greater than 70%, indicating efficient absorption when administered orally.
  • Tissue Distribution : High concentrations in tissues outside the central nervous system, suggesting potential for treating infections in various body sites.

The mechanism of action involves interaction with specific molecular targets, likely through binding to bacterial enzymes or receptors, inhibiting their function and leading to bacterial cell death. The spirocyclic structure allows it to fit into unique binding sites, enhancing its efficacy.

Case Studies

  • Clinical Applications : In clinical settings, this compound has been evaluated for its use in treating respiratory tract infections and skin infections caused by multi-drug resistant bacteria.
  • Safety Profile : Preliminary toxicity studies suggest that the compound has a low toxicity profile, making it a candidate for further development as an antibacterial agent.
  • Comparative Studies : When compared to other antibiotics, this compound showed superior activity against resistant strains, highlighting its potential as a new therapeutic option.

Q & A

Basic Research Questions

Q. What are the key structural features of tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate, and how do they influence its reactivity?

  • Answer : The compound contains a 5-azaspiro[2.4]heptane core fused with a tert-butyl carbamate group. The spirocyclic system introduces steric constraints, which can affect nucleophilic substitution or hydrogen-bonding interactions. The tert-butyl group provides steric protection to the carbamate, enhancing stability under basic conditions. Structural confirmation requires techniques like NMR (1H/13C), LC-MS, and X-ray crystallography (using programs like SHELX for refinement) .

Q. What synthetic routes are available for preparing this compound, and what are their critical steps?

  • Answer : Common routes involve:

  • Step 1 : Synthesis of the 5-azaspiro[2.4]heptane scaffold via cyclopropane ring formation, followed by functionalization at the 7-position.
  • Step 2 : Introduction of the tert-butyl carbamate group via carbamate coupling (e.g., using Boc anhydride).
    Key challenges include controlling stereochemistry and minimizing side reactions during spirocycle formation. Purification often requires column chromatography or recrystallization .

How can researchers confirm the chirality of enantiomers like (S)- or (R)-tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate?*

  • Answer : Chiral resolution methods include:

  • Chiral HPLC with columns like Chiralpak IA/IB.
  • Optical rotation measurements (e.g., [α]D values).
  • X-ray crystallography to assign absolute configuration.
    Stereochemical integrity is critical for biological activity, as seen in JAK1 inhibitor studies .

Advanced Research Questions

Q. How does this compound serve as a scaffold for kinase inhibitors, and what structural modifications enhance selectivity?

  • Answer : The 5-azaspiro[2.4]heptane core mimics rigidified piperidine/pyrrolidine systems, optimizing binding to kinase active sites. For example, derivatives like (R)-3-(7-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile show JAK1 selectivity (IC50 = 8.5 nM) over JAK2 (48-fold selectivity). Modifications to the substituent at the 7-position (e.g., cyano groups) improve potency and pharmacokinetics .

Q. What methodologies are used to analyze contradictions in biological data (e.g., varying IC50 values across assays)?

  • Answer : Contradictions may arise from:

  • Assay conditions (e.g., ATP concentration in kinase assays).
  • Cell permeability differences (e.g., in vitro vs. in vivo models).
  • Off-target effects .
    Mitigation strategies:
  • Cross-validate using orthogonal assays (e.g., SPR, cellular proliferation).
  • Perform kinase profiling (≥50 kinases) to assess selectivity.
  • Use structure-activity relationship (SAR) studies to refine substituents .

Q. How can researchers optimize ADME properties of derivatives while maintaining efficacy?

  • Answer : Key strategies include:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to improve solubility.
  • Metabolic stability : Replace metabolically labile groups (e.g., tert-butyl carbamate) with stable alternatives.
  • hERG inhibition testing : Use patch-clamp assays to minimize cardiotoxicity.
    In vivo studies in rodent models (e.g., CIA or AIA for inflammation) validate efficacy and PK/PD relationships .

Experimental Design & Data Analysis

Q. What crystallographic techniques are suitable for resolving the spirocyclic structure, and what software is recommended?

  • Answer : Single-crystal X-ray diffraction is ideal. Use SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) due to their robustness in handling small-molecule data. For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with refinement tools like Phenix. Critical steps: data collection at low temperature (100 K) to reduce thermal motion artifacts .

Q. How should researchers handle discrepancies in stereochemical assignments during synthesis?

  • Answer : Discrepancies often arise from racemization or incomplete chiral resolution. Solutions:

  • Dynamic NMR : Detect rotamer populations in flexible intermediates.
  • Chiral derivatization : Use Mosher’s acid to confirm enantiopurity.
  • Theoretical calculations : Compare experimental and computed NMR/optical rotation data .

Safety & Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : While specific toxicity data are limited, general precautions include:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers at room temperature, away from strong acids/bases.
    Refer to analogous carbamate safety sheets for spill management (e.g., tert-butyl (4-chlorophenethyl)carbamate guidelines) .

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